2-Fluoro-5-methyl-3-(methylthio)benzoic acid
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Overview
Description
2-Fluoro-5-methyl-3-(methylthio)benzoic acid is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of a fluorine atom, a methyl group, and a methylthio group attached to the benzene ring. This compound is used as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methyl-3-(methylthio)benzoic acid typically involves the functional group transformation of aromatic compounds. . The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the desired transformations.
Industrial Production Methods
Industrial production methods for this compound can vary based on the specific requirements of the end product. Generally, large-scale synthesis involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methyl-3-(methylthio)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol or a sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
2-Fluoro-5-methyl-3-(methylthio)benzoic acid is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of dyes, fungicides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methyl-3-(methylthio)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and methylthio group can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylbenzoic acid: This compound is similar in structure but lacks the methylthio group.
2-Fluoro-3-methyl-5-(methylthio)benzoic acid: This is a positional isomer with similar functional groups but different substitution patterns on the benzene ring.
Uniqueness
2-Fluoro-5-methyl-3-(methylthio)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9FO2S |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-fluoro-5-methyl-3-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C9H9FO2S/c1-5-3-6(9(11)12)8(10)7(4-5)13-2/h3-4H,1-2H3,(H,11,12) |
InChI Key |
XFZBEDJSAJWYRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)SC)F)C(=O)O |
Origin of Product |
United States |
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